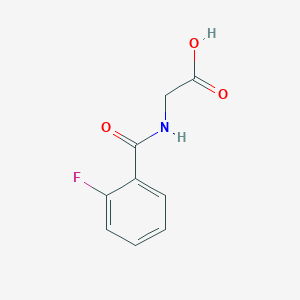

(2-Fluoro-benzoylamino)-acetic acid

Description

Contextualization of N-Acyl Amino Acids as Research Subjects

N-acyl amino acids (NAAs) are a diverse class of lipids that have emerged as significant players in various biological processes. nih.govresearchgate.net These molecules consist of a fatty acid joined to an amino acid through an amide bond. researchgate.net Research has revealed that endogenous NAAs are present in mammalian tissues and blood, where they act as signaling molecules involved in processes like pain perception, metabolism, and neurodegeneration. acs.org

The scientific interest in NAAs stems from their structural diversity and their potential to interact with a range of biological targets, including G protein-coupled receptors (GPCRs) and ion channels. nih.gov For instance, N-arachidonoyl glycine (B1666218), a well-studied NAA, was initially synthesized to investigate its relationship with the cannabinoid system. nih.gov The study of NAAs is a burgeoning field, with researchers continually identifying new members of this class and exploring their physiological roles and pharmacological potential. nih.govacs.org The synthesis of novel, non-naturally occurring N-acyl amino acids, such as (2-Fluoro-benzoylamino)-acetic acid, allows for the systematic exploration of structure-activity relationships and the development of probes to investigate biological systems. nih.gov

Significance of Fluorinated Amino Acid Derivatives in Chemical and Biological Research

The introduction of fluorine into amino acids can dramatically alter their chemical and biological properties. numberanalytics.com Fluorine is the most electronegative element and its small size allows it to often mimic hydrogen, yet its electronic effects can lead to profound changes in a molecule's acidity, basicity, conformation, and lipophilicity. numberanalytics.com These alterations make fluorinated amino acid derivatives valuable tools in medicinal chemistry and chemical biology. nih.govmdpi.com

One of the key advantages of incorporating fluorine is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, which can prevent enzymatic degradation of the molecule, a desirable trait for therapeutic candidates. Furthermore, fluorination can influence the binding affinity of a molecule to its biological target and improve its pharmacokinetic properties. mdpi.com Fluorinated amino acids are also utilized in imaging applications; for example, those containing the fluorine-18 (B77423) isotope are employed as tracers in Positron Emission Tomography (PET). numberanalytics.com The unique NMR properties of fluorine-19 also provide a powerful tool for studying protein structure and interactions. mdpi.com

Overview of Research Trajectories for this compound

Research on this compound is primarily situated at the intersection of synthetic chemistry and early-stage biological screening. A significant focus of current research is on the synthesis of this and related compounds. The development of efficient synthetic routes is crucial for making these molecules available for further study. nih.gov For example, the synthesis of related benzofuranyl acetic acid amides has been explored, highlighting the interest in developing methodologies for creating novel amide-containing compounds. nih.gov

Another key research direction involves the investigation of the biological activities of this compound and similar molecules. Given the known biological roles of N-acyl amino acids and the unique properties conferred by fluorine, researchers are exploring the potential of these compounds in various therapeutic areas. For instance, related compounds have been investigated for their potential as mPGES-1 inhibitors, which are relevant in inflammation and cancer therapy. nih.gov While specific, in-depth biological studies on this compound are not extensively documented in publicly available literature, its structural motifs suggest it is a candidate for screening in a variety of biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 363-34-8 |

| Molecular Formula | C₉H₈FNO₃ |

| Molecular Weight | 197.163 g/mol |

Data sourced from Santa Cruz Biotechnology, Inc. scbt.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-arachidonoyl glycine |

| 2-(benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide |

| 2-(benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide |

| 3-phenylpropanoic acid |

| 2-(thiophen-2-yl)acetic acid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-fluorobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLHHPDONGSZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350437 | |

| Record name | (2-Fluoro-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-34-8 | |

| Record name | (2-Fluoro-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Approaches for N-Acyl Amino Acids

The formation of an amide bond between a carboxylic acid and an amine is the fundamental transformation in the synthesis of N-acyl amino acids. Over the years, a variety of methods have been developed to achieve this, ranging from classical reactions to modern catalytic systems.

Conventional Amide Bond Formation Strategies

One of the most established methods for forming amide bonds is the Schotten-Baumann reaction, first described in 1883 by Carl Schotten and Eugen Baumann. wikipedia.org This reaction typically involves the acylation of an amine with an acyl chloride in the presence of a base. wikipedia.orgiitk.ac.in The base, often aqueous sodium hydroxide (B78521) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction, which in turn prevents the protonation of the amine and shifts the equilibrium towards amide formation. quora.com

The Schotten-Baumann reaction is widely used in organic synthesis due to its simplicity and effectiveness. wikipedia.org For the synthesis of N-acyl amino acids, an amino acid or its ester is reacted with an acyl chloride. wikipedia.orggoogle.com The reaction is often carried out in a two-phase solvent system, such as water and an organic solvent like dichloromethane (B109758) or diethyl ether, to keep the starting materials and product in the organic phase while the base neutralizes the acid in the aqueous phase. wikipedia.org A variation of this method involves the use of cationic surfactants in a non-aqueous medium like tetrahydrofuran, which can lead to high or even quantitative yields of the N-acyl amino acid. researchgate.net

| Reactants | Conditions | Product | Key Features |

| Amine, Acyl Chloride | Base (e.g., NaOH, Pyridine) | Amide | Neutralizes HCl byproduct, drives equilibrium. quora.com |

| Amino Acid, Acyl Chloride | Two-phase solvent system (e.g., water/dichloromethane) | N-Acyl Amino Acid | Separates product and base. wikipedia.org |

| Amino Acid, Acyl Chloride | Cationic surfactant, THF, reflux | N-Acyl Amino Acid | High yields. researchgate.net |

The direct condensation of a carboxylic acid and an amine to form an amide by removing a molecule of water presents a more atom-economical approach. acsgcipr.org However, this reaction is an equilibrium process and typically requires high temperatures to drive off the water, which can lead to degradation of the reactants or products. acsgcipr.org The formation of an ammonium (B1175870) carboxylate salt can also hinder the reaction unless the salt crystallizes or precipitates from the solution. acsgcipr.org

Hydrothermal conditions, involving heating the reactants in water at elevated temperatures (e.g., 300°C), have been explored for amide synthesis. sci-hub.seresearchgate.net These methods can lead to the formation of amides from carboxylic acids and amines without the need for a catalyst, although yields can vary significantly depending on the substrates. sci-hub.se

| Reactants | Conditions | Product | Key Features |

| Carboxylic Acid, Amine | Heat, removal of water (e.g., Dean-Stark) | Amide | Atom-economical but can require harsh conditions. acsgcipr.org |

| Carboxylic Acid, Amine | Hydrothermal (high-temperature water) | Amide | Catalyst-free but can have variable yields. sci-hub.se |

To circumvent the often harsh conditions of direct condensation, carboxylic acids can be "activated" to enhance their reactivity towards amines. acsgcipr.org This involves converting the carboxylic acid into a more reactive derivative, such as an active ester, anhydride (B1165640), or methyl ester.

Active esters are esters that are particularly susceptible to nucleophilic attack. wikipedia.org This increased reactivity is typically due to the presence of electron-withdrawing groups in the alcohol portion of the ester. wikipedia.org Common examples include nitrophenyl esters and pentafluorophenyl esters. wikipedia.org The use of active esters is a cornerstone of peptide synthesis, as it allows for mild reaction conditions and can help to minimize racemization, a common side reaction. rsc.orgrsc.org While the pre-formation of active esters adds extra steps to a synthesis, their well-defined reactivity can be advantageous. rsc.org

Anhydrides , both symmetrical and mixed, are also effective acylating agents for the synthesis of amides.

Methyl esters can also be used to form amides, although they are generally less reactive than active esters or anhydrides and may require more forcing conditions or catalysis.

| Activating Group | Description | Advantages | Disadvantages |

| Active Esters | Esters with electron-withdrawing groups, enhancing reactivity. wikipedia.org | Mild conditions, reduced racemization. rsc.orgrsc.org | Requires extra synthetic steps. rsc.org |

| Anhydrides | Reactive acylating agents. | Effective for acylation. | Can be sensitive to moisture. |

| Methyl Esters | Less reactive than active esters. | Readily available. | May require harsher conditions. |

A more modern and versatile approach to amide synthesis is the palladium-catalyzed amidocarbonylation reaction. This reaction involves the coupling of an aryl or vinyl halide (or triflate) with an amine and carbon monoxide in the presence of a palladium catalyst. nih.govorganic-chemistry.org This method allows for the direct synthesis of a wide variety of amides, including N-acyl amino acids, under relatively mild conditions. nih.gov

The choice of palladium catalyst and ligands is crucial for the success of the reaction, with different ligands being optimal for different substrates. acs.org For example, triphenylphosphine (B44618) (PPh3) is often effective for electron-rich aryl iodides, while bidentate ligands like Xantphos may be necessary for other substrates to achieve high selectivity. nih.gov The carbon monoxide can be supplied from a gas cylinder or generated in situ from a solid source, which can be more convenient and safer for laboratory-scale reactions. This methodology has been successfully applied to the synthesis of N-acylnortropane derivatives, highlighting its utility in preparing biologically important molecules. nih.govresearchgate.net

| Catalyst System | Substrates | CO Source | Key Features |

| Pd(OAc)2 / PPh3 | Aryl/alkenyl iodides, Amine | Carbon Monoxide Gas | Good yields for a range of substrates. nih.gov |

| Pd(OAc)2 / Xantphos | Iodo(hetero)arenes, Amine | Carbon Monoxide Gas | High selectivity for specific substrates. nih.gov |

| Pd(0) / Ligand | Aryl halides, Amine | Ex situ generation from solid | Convenient and safe for lab scale. |

Specific Synthesis of (2-Fluoro-benzoylamino)-acetic acid and Related Fluorinated Amides

The synthesis of this compound (CAS 363-34-8) with the molecular formula C₉H₈FNO₃ and a molecular weight of 197.163, would typically follow the general principles of N-acylation of an amino acid. scbt.com A common approach would be the reaction of glycine (B1666218) (or its ester) with 2-fluorobenzoyl chloride under Schotten-Baumann conditions.

The synthesis of related fluorinated amides often utilizes similar strategies. For instance, the synthesis of 2-(benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide was achieved by coupling 2-(benzofuran-2-yl)acetic acid with 4-amino-3-fluorophenol (B140874) using a carbodiimide (B86325) coupling agent. nih.gov The synthesis of fluorinated compounds can sometimes involve specialized reagents and techniques, as seen in the preparation of trifluoromethylated steroids. orgsyn.org The production of fluoroacetic acids themselves can be achieved through the oxidation of fluorinated olefins. google.com

A search for the synthesis of the closely related (2-Chloro-benzoylamino)-acetic acid reveals a procedure involving the reaction of the corresponding starting materials. This suggests that the synthesis of this compound would proceed analogously.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 363-34-8 | C₉H₈FNO₃ | 197.163 scbt.com |

| (2-Chloro-benzoylamino)-acetic acid | 16555-60-5 | C₉H₈ClNO₃ | 213.62 |

| 2-(benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide | Not available | C₁₇H₁₂FNO₃ | Not available |

| 2-fluorobenzoyl chloride | 393-52-2 | C₇H₄ClFO | 158.56 |

| Glycine | 56-40-6 | C₂H₅NO₂ | 75.07 |

Mechanistic Investigations of Amide Bond Formation

The formation of the amide bond in this compound is a thermodynamically favorable process, but it requires surmounting a significant activation energy barrier. The kinetics of the Schotten-Baumann reaction are influenced by several factors, including the reactivity of the acyl chloride, the nucleophilicity of the amine, the solvent, and the base used. byjus.comorganic-chemistry.org

The mechanism of amide bond formation from an acyl chloride and an amine, as in the Schotten-Baumann reaction, proceeds through a nucleophilic acyl substitution pathway. The key step involves the attack of the nitrogen atom of the amine (glycine) on the carbonyl carbon of the acyl chloride (2-fluorobenzoyl chloride). byjus.com This attack forms a transient tetrahedral intermediate.

Key Intermediates in Amide Bond Formation:

Tetrahedral Intermediate: This short-lived species features a central carbon atom bonded to the oxygen (which becomes an oxyanion), the chlorine, the aromatic ring, and the incoming amino group from glycine.

Proton Transfer: A proton is typically transferred from the newly attached nitrogen to the oxygen or is removed by the base in the reaction medium. byjus.com

Collapse of the Intermediate: The tetrahedral intermediate collapses by ejecting the most stable leaving group, which in this case is the chloride ion, to reform the carbonyl double bond and yield the final amide product. byjus.com

In enzyme-catalyzed amide bond formation, different intermediates are observed. For instance, ATP-dependent enzymes often activate the carboxylic acid by forming a high-energy acyl-adenylate or acyl-phosphate intermediate before the amine attacks. nih.gov

Biocatalytic and Chemo-Enzymatic Synthesis of N-Acyl Amino Acid Amides

Enzyme-Catalyzed Amide Bond Formation

The use of enzymes for the synthesis of N-acyl amino acids and their amides offers a green and highly selective alternative to traditional chemical methods. h-its.org Enzymes operate under mild conditions and can exhibit high chemo-, regio-, and stereoselectivity.

Hydrolases, such as lipases, are commonly used for this purpose. h-its.org These enzymes can catalyze the formation of amide bonds, often by reversing their natural hydrolytic function in low-water environments or by using activated acyl donors like esters. h-its.org The process generally involves the formation of an acyl-enzyme intermediate, where the acyl group from the donor is transiently attached to a residue in the enzyme's active site (e.g., serine) before being transferred to the amine nucleophile. h-its.org

Another major class of enzymes for this transformation is the ATP-dependent ligases. These enzymes activate the carboxylic acid using adenosine (B11128) triphosphate (ATP), forming a reactive acyl-adenylate intermediate. h-its.orgumich.edu This activated species is then susceptible to nucleophilic attack by the amine. This strategy is common in natural biosynthetic pathways. umich.edu

Table 2: Enzyme Classes for N-Acyl Amino Acid Amide Synthesis

| Enzyme Class | Mechanism of Carboxylic Acid Activation | Example Enzymes | Key Features |

| Hydrolases | ATP-independent; forms an acyl-enzyme intermediate or utilizes activated esters. h-its.org | Lipases, Proteases, Aminoacylases | Readily available, broad substrate scope, often used in organic solvents to shift equilibrium. nih.govh-its.org |

| ATP-Grasp Enzymes | ATP-dependent; forms a high-energy acyl-phosphate intermediate. umich.edu | Dipeptide Synthetases (e.g., TabS) | Catalyzes direct coupling of acid and amine substrates in aqueous conditions. umich.edu |

| Acyl-Adenylating Enzymes | ATP-dependent; forms a high-energy acyl-adenylate intermediate. h-its.org | Acyl-CoA Synthetases, NRPS Adenylation Domains | Common in natural product biosynthesis; couples ATP hydrolysis to amide bond formation. byjus.comh-its.org |

| N-Acyltransferases | Utilizes activated acyl donors (e.g., acyl-CoAs or acyl-esters). umich.edu | CapW, MsAcT | Transfers an acyl group from a donor molecule to an amine acceptor. umich.edu |

Research has also explored the enzyme-catalyzed synthesis of related fluorinated compounds, such as the preparative-scale synthesis of (R)-α-fluorophenylacetic acid using an arylmalonate decarboxylase, highlighting the potential of biocatalysis in producing valuable chiral fluorinated molecules. nih.gov

Chemo-Enzymatic Strategies for Stereoselective Synthesis

For N-acyl amino acids derived from chiral amino acids, achieving high enantiopurity is crucial, especially for pharmaceutical applications. Chemo-enzymatic strategies offer powerful tools for the stereoselective synthesis of such compounds.

The activation of the carboxylic acid is a critical step in its condensation with an amino acid. As discussed, enzymes can mediate this activation without the need for harsh chemical reagents. In ATP-independent pathways, lipases and proteases activate carboxylic acids by forming an acyl-enzyme intermediate. nih.gov This covalent intermediate effectively "activates" the acyl group for nucleophilic attack by the amino group of the amino acid.

In the context of synthesizing this compound, a lipase (B570770) could be used to activate 2-fluorobenzoic acid or an ester thereof (e.g., methyl 2-fluorobenzoate). The enzyme would form a 2-fluorobenzoyl-enzyme intermediate, which would then be intercepted by glycine to form the desired product. This approach bypasses the need to synthesize and handle more reactive derivatives like 2-fluorobenzoyl chloride.

When dealing with racemic amino acids or when the N-acylation process itself is not stereoselective, biocatalytic kinetic resolution is a highly effective method for obtaining enantiomerically pure products. researchgate.net This technique relies on the ability of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.

Lipases are widely used for the kinetic resolution of racemic compounds, including amino acid derivatives. researchgate.netnih.gov The resolution can be achieved through enantioselective hydrolysis of a racemic N-acyl amino acid ester or enantioselective esterification (or amidation) of a racemic amino acid. For example, lipase PSIM from Burkholderia cepacia has been used for the highly enantioselective hydrolysis of racemic β-amino acid esters, yielding the unreacted (R)-ester and the hydrolyzed (S)-acid with excellent enantiomeric excess (ee). researchgate.net Similarly, lipases have been employed in the kinetic resolution of various chiral building blocks for pharmaceuticals.

Aminoacylases are the classic enzymes for the kinetic resolution of racemic N-acyl amino acids. wikipedia.org The process involves the N-acylation of a racemic amino acid, followed by the enantioselective hydrolysis of the N-acyl-L-amino acid by the aminoacylase (B1246476). The resulting L-amino acid can be separated from the unreacted N-acyl-D-amino acid. This method has been a cornerstone of industrial L-amino acid production. wikipedia.org The table below illustrates the general principle of kinetic resolution using an aminoacylase.

| Step | Description | Reactants | Products |

| 1. Chemical Acylation | A racemic amino acid is acylated (e.g., using an anhydride or acyl chloride). | Racemic Amino Acid (D/L) + Acylating Agent | Racemic N-Acyl Amino Acid (D/L) |

| 2. Enzymatic Hydrolysis | An aminoacylase selectively hydrolyzes the L-enantiomer. | Racemic N-Acyl Amino Acid (D/L) + H₂O | L-Amino Acid + N-Acyl-D-Amino Acid |

| 3. Separation | The products are separated based on their different chemical properties (e.g., solubility). | Mixture from Step 2 | Purified L-Amino Acid and Purified N-Acyl-D-Amino Acid |

While this compound is achiral as it is derived from glycine, these stereoselective synthesis principles would be directly applicable if a chiral amino acid were used instead of glycine, leading to a chiral N-(2-fluorobenzoyl) amino acid.

Asymmetric Synthesis using Chiral Enzyme Systems

The asymmetric synthesis of N-acyl amino acids, including this compound, can be effectively achieved using chiral enzyme systems. These biocatalysts offer high stereoselectivity and operate under mild reaction conditions, aligning with the principles of green chemistry. Enzymes such as lipases and acylases are particularly relevant in this context.

Lipases, for instance, can catalyze the amidation of fatty acids with amino acids to produce N-acyl amino acids. nih.gov A novel approach involves the use of glycerol (B35011) to activate fatty acids, followed by aminolysis with an amino acid like glycine. nih.gov Enzyme engineering has been employed to enhance the aminolysis activity and catalytic efficiency of lipases, leading to high yields of N-acyl glycines. nih.gov For example, an engineered pro-lipase from Rhizomucor miehei (proRML) has demonstrated significantly increased efficiency in the synthesis of N-lauroylglycine. nih.gov This strategy could be adapted for the synthesis of this compound by using 2-fluorobenzoic acid as the acyl donor and glycine.

Acylases, such as Acylase I from pig kidney, have also been shown to effectively catalyze the synthesis of N-lauroyl-l-amino acids in a glycerol-water system. researchgate.net Penicillin G acylase (PGA), an enzyme widely used in the synthesis of β-lactam antibiotics, also shows promise. rug.nlfrontiersin.org It can catalyze the N-acylation of various amino compounds, and its substrate specificity can be engineered to accept different acyl donors and amino groups. frontiersin.orgnih.gov This suggests its potential application in the synthesis of N-(2-fluorobenzoyl)glycine. The enzymatic synthesis of N-acyl amino acids often occurs via a kinetically controlled process where an activated acyl donor, such as an ester or amide, is used. rug.nl

The table below summarizes key enzyme classes and their applications in the synthesis of N-acyl amino acids.

| Enzyme Class | Specific Enzyme Example | Application in N-Acyl Amino Acid Synthesis | Reference(s) |

| Lipases | pro-lipase from Rhizomucor miehei (proRML) | Catalyzes amidation of fatty acids with glycine in an aqueous system. | nih.gov |

| Acylases | Acylase I from pig kidney | Synthesis of N-lauroyl-l-amino acids from the corresponding amino acids and lauric acid. | researchgate.net |

| Penicillin G Acylase (PGA) | PGA-750 | N-acylation of 7-aminocephalosporanic acid (7-ACA), demonstrating its capacity for amide bond formation. | nih.gov |

Green Chemistry Principles in the Synthesis of N-Acyl Amino Acids

The synthesis of N-acyl amino acids, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact. nih.gov Traditional chemical synthesis methods often involve hazardous reagents and solvents. nih.gov For instance, the use of acyl chlorides, often prepared using phosgene, is a common route for N-acylation but poses significant safety and environmental concerns. nih.gov

Enzymatic synthesis stands out as a green alternative. nih.gov Biocatalytic methods, employing enzymes like lipases and acylases, allow for reactions to be conducted in aqueous media under mild temperature and pH conditions, reducing energy consumption and avoiding the use of toxic organic solvents. nih.govnih.govmdpi.com This approach replaces toxic chemicals with biodegradable enzymes, which can often be immobilized and reused, further enhancing the sustainability of the process. rug.nl

Another green chemistry strategy involves the use of recyclable catalysts. For example, polyethylene (B3416737) glycol (PEG-400) has been described as a green and recyclable catalyst for the synthesis of N-benzoyl derivatives of amino acids. ijirset.com This method offers a convenient and safe approach with high yields. ijirset.com

Furthermore, the development of one-pot synthesis and reaction cascades contributes to the greening of N-acyl amino acid production. frontiersin.org These strategies reduce the number of work-up and purification steps, minimizing waste generation. The use of starting materials derived from renewable resources is another key aspect of green chemistry in this field. pharmasalmanac.com

Synthetic Routes to Fluorinated Amino Acid Scaffolds

The introduction of fluorine into amino acid scaffolds can significantly modify their chemical and biological properties. nih.govresearchgate.net Various synthetic routes have been developed to access these valuable molecules.

General Strategies for the Introduction of Fluorine

There are two primary strategies for synthesizing fluorinated amino acids: introducing fluorine into an existing amino acid scaffold or building the amino acid around a fluorinated precursor. rsc.org

The direct fluorination of amino acids or their derivatives can be achieved using various fluorinating agents. Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI), are commonly used to introduce fluorine onto electron-rich sites. nih.gov For instance, the tyrosine side chain can be directly fluorinated via an electrophilic aromatic substitution. nih.gov Nucleophilic fluorination is another common method, where a leaving group is displaced by a fluoride (B91410) source like diethylaminosulfur trifluoride (DAST) or silver fluoride (AgF). nih.gov

Alternatively, starting with a simple, commercially available fluorinated building block and then constructing the amino acid functionality is an efficient approach. nih.gov For example, a fluorinated aldehyde or ketone can be converted into the corresponding amino acid through methods like the Strecker synthesis or by using enzymatic transformations. nih.govnih.gov Recent advances also include metal-catalyzed and photocatalytic/radical fluorination methods for late-stage C-H bond fluorination. nih.gov

Asymmetric Synthesis of Chiral Fluorinated Amino Acids

The synthesis of enantiomerically pure fluorinated amino acids is crucial for their application in pharmaceuticals and biological studies. pharmasalmanac.com Several asymmetric strategies have been developed to achieve this.

One powerful method involves the use of chiral nickel(II) complexes as templates. beilstein-journals.org These complexes, derived from a chiral ligand and an amino acid like glycine, can be alkylated with fluorinated electrophiles with high diastereoselectivity. Subsequent hydrolysis of the complex yields the desired enantiomerically pure fluorinated amino acid. beilstein-journals.org This method has been successfully applied to synthesize a variety of fluorinated amino acids on a gram scale. beilstein-journals.org

Organocatalysis offers another effective approach for the asymmetric synthesis of fluorinated amino acids. beilstein-journals.org Chiral organocatalysts, such as proline derivatives, can mediate the enantioselective α-fluorination of aldehydes and ketones. beilstein-journals.org The resulting fluorinated carbonyl compounds can then be converted into the corresponding chiral amino acids. Kinetic resolution of racemic starting materials during the fluorination process can also lead to high enantiomeric excess in the final product. beilstein-journals.org

Advanced Analytical Methodologies for Structural and Purity Characterization

Chromatographic and Mass Spectrometric Techniques for Analysis

Chromatographic and mass spectrometric methods are central to the analytical workflow for (2-Fluoro-benzoylamino)-acetic acid. The combination of these techniques allows for the separation of the target analyte from impurities and its subsequent identification and quantification with high confidence.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The presence of the carboxylic acid and amide groups makes the compound polar, while the benzoyl group provides hydrophobicity, allowing for good retention and separation on standard C18 columns. The mobile phase typically consists of an aqueous component (often containing a buffer like orthophosphoric acid to control the ionization state of the carboxylic acid) and an organic modifier such as acetonitrile (B52724) or methanol. jchr.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and any impurities with differing polarities. mdpi.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzoyl ring contains a chromophore that absorbs light in the UV spectrum. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations to determine the amount of the compound in a sample. jchr.org

Table 1: Typical HPLC Parameters for the Analysis of N-Acyl Amino Acid Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.6 µm) | Provides a non-polar stationary phase for hydrophobic interaction-based separation. mdpi.com |

| Mobile Phase A | Water with 0.1% Orthophosphoric Acid or Formic Acid | Controls pH to ensure consistent ionization of the analyte's carboxylic acid group. jchr.org |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier used to elute the analyte from the column. jchr.orgmdpi.com |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. mdpi.com |

| Flow Rate | 0.2 - 1.0 mL/min | Influences separation efficiency and analysis time. |

| Column Temp. | 25 - 40 °C | Maintains consistent retention times and improves peak shape. mdpi.com |

| Detector | UV-Vis or Diode Array Detector (DAD) | Detects the analyte based on the UV absorbance of the aromatic ring. |

| Injection Vol. | 1 - 10 µL | Volume of the sample introduced into the system. protocols.io |

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method (either GC or HPLC), it provides a highly selective and sensitive detector capable of both identifying and quantifying analytes. For the analysis of this compound, LC-MS or GC-MS can be used. After separation, the compound enters the mass spectrometer's ion source, where it is ionized. The resulting ions are then separated by a mass analyzer based on their m/z, and a mass spectrum is produced, which serves as a chemical fingerprint of the molecule.

Targeted metabolomics using tandem mass spectrometry (MS/MS), often coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), is the gold standard for quantifying low-level analytes in complex mixtures. nih.gov This approach offers exceptional sensitivity and specificity. In an MS/MS experiment, a specific ion (the "precursor ion"), corresponding to the protonated or deprotonated molecule of this compound, is selected. This precursor ion is then fragmented through collision with an inert gas, generating characteristic "product ions."

The instrument is set to monitor one or more specific precursor-to-product ion transitions in a mode called Multiple Reaction Monitoring (MRM). protocols.io Because only a molecule with the correct mass that also fragments in a specific, predictable way will generate a signal, this method significantly reduces chemical noise and matrix interferences, allowing for accurate quantification even at very low concentrations. protocols.ionih.gov This is highly applicable for analyzing amino acid derivatives in various matrices.

High-Resolution Mass Spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govnih.gov This capability is invaluable for confirming the elemental composition of a compound. For this compound, the molecular formula is C₉H₈FNO₃. scbt.com An HRMS instrument can measure the mass of the molecular ion with sufficient accuracy to distinguish it from other compounds that might have the same nominal (integer) mass but a different elemental formula. This provides unambiguous confirmation of the compound's identity and is a powerful tool for identifying unknown impurities or metabolites.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₉H₈FNO₃ | The elemental composition of the compound. scbt.com |

| Molecular Weight (Nominal) | 197 g/mol | The integer mass calculated from the most common isotopes. |

| Molecular Weight (Monoisotopic) | 197.0488 g/mol | The exact mass calculated using the most abundant isotope of each element. |

| Hypothetical MRM Transition (Positive Mode) | m/z 198.0 → m/z 123.0 | Precursor ion [M+H]⁺ fragments to the 2-fluorobenzoyl cation [C₇H₄FO]⁺. |

| Hypothetical MRM Transition (Negative Mode) | m/z 196.0 → m/z 74.0 | Precursor ion [M-H]⁻ fragments to the deprotonated glycine (B1666218) fragment [C₂H₄NO₂]⁻. |

X-Ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the spatial arrangement of atoms within a crystalline solid, offering insights into molecular conformation, intermolecular interactions, and packing in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule. To perform this analysis, a suitable single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the current date, the expected molecular geometry can be inferred from the structures of related N-acylglycines and 2-fluorobenzoyl derivatives. Key structural features would include:

Fluorophenyl Ring: The 2-fluoro-substituted benzene (B151609) ring will be planar. The C-F bond length and the C-C-F bond angles will be characteristic of fluorinated aromatic systems.

Carboxylic Acid Group: The carboxylic acid moiety (–COOH) is also planar. In the solid state, carboxylic acids frequently form hydrogen-bonded dimers, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice-versa. This results in a characteristic ring motif.

A hypothetical table of selected bond lengths and angles, based on data from similar structures, is presented below.

| Parameter | Expected Value |

| C=O (amide) Bond Length | ~1.23 Å |

| C–N (amide) Bond Length | ~1.33 Å |

| C-F Bond Length | ~1.35 Å |

| O–H···O (dimer) Distance | ~2.6 - 2.7 Å |

| C-N-Cα Angle | ~122° |

| N-C-C (amide) Angle | ~115° |

This table presents hypothetical data based on typical values for similar molecular fragments.

Powder X-ray diffraction (PXRD) is a fundamental technique used to analyze the crystalline nature of a solid sample and to identify different crystalline forms, known as polymorphs. scbt.comchemicalbook.com Polymorphs are solids of the same chemical compound that crystallize in different lattice arrangements, which can lead to variations in physical properties like solubility and stability. nih.gov

In a PXRD experiment, a powdered sample of this compound is irradiated with X-rays, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ). The resulting diffractogram is a unique "fingerprint" for a specific crystalline form. crystallography.net The presence of different polymorphs in a sample would be indicated by the appearance of a different set of diffraction peaks. scbt.comchemicalbook.com

The identification of potential polymorphism is critical in pharmaceutical development. Different polymorphs of a drug substance can have different dissolution rates and bioavailabilities. nih.gov While specific polymorphs of this compound have not been detailed in the literature, it is plausible that different crystalline forms could be obtained under various crystallization conditions (e.g., different solvents, temperatures, or cooling rates). researchgate.net

A hypothetical comparison of PXRD data for two polymorphs is shown in the table below.

| 2θ Angle (Form A) | Relative Intensity (Form A) | 2θ Angle (Form B) | Relative Intensity (Form B) |

| 8.5 | Medium | 9.1 | Strong |

| 12.3 | Strong | 11.5 | Medium |

| 15.8 | Weak | 16.2 | Strong |

| 21.0 | Strong | 22.4 | Weak |

| 25.2 | Medium | 26.8 | Medium |

This table is a hypothetical representation to illustrate how PXRD data can differentiate between polymorphs.

Co-crystallography is a powerful technique in structural biology and drug design where a target macromolecule, such as a protein or enzyme, is crystallized with a bound ligand. The resulting crystal structure, determined by X-ray diffraction, reveals the precise binding mode of the ligand within the active site of the biological target. crystallography.net This information is invaluable for understanding the molecular basis of the ligand's activity and for designing more potent and selective analogs.

N-acylglycines are a class of metabolites involved in various biological pathways, including the detoxification of organic acids. acs.org Therefore, potential biological targets for co-crystallography with this compound or its analogs could include enzymes involved in amino acid metabolism or xenobiotic conjugation.

A successful co-crystallization experiment would provide detailed information on:

Binding Conformation: The three-dimensional shape of the ligand when it is bound to the target.

Key Interactions: The specific hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and the amino acid residues of the protein.

Solvent-Mediated Interactions: The role of water molecules in mediating the binding between the ligand and the target.

This structural information can guide structure-activity relationship (SAR) studies and facilitate the rational design of new molecules with improved properties.

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the chemical structure and environment of atoms within a molecule.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It is based on the absorption of radiofrequency radiation by atomic nuclei in the presence of a strong magnetic field.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each proton has. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the glycine unit, the amide proton, and the carboxylic acid proton.

The expected ¹H NMR spectral data for this compound are summarized in the table below. The chemical shifts are influenced by the electronegativity of nearby atoms and the effects of aromatic ring currents. nih.govchemicalbook.com The fluorine atom at the 2-position of the benzoyl group will have a significant effect on the chemical shifts and coupling patterns of the aromatic protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet | - | 1H |

| Amide (-NH-) | 8.5 - 9.5 | Triplet | ~5 - 6 Hz | 1H |

| Aromatic Protons (Ar-H) | 7.1 - 8.0 | Multiplet | - | 4H |

| Methylene Protons (-CH₂-) | 4.1 - 4.3 | Doublet | ~5 - 6 Hz | 2H |

This table presents predicted ¹H NMR data. Actual values may vary depending on the solvent and other experimental conditions.

Carboxylic Acid Proton: This proton is typically highly deshielded and appears as a broad singlet at a high chemical shift value. docbrown.info

Amide Proton: The amide proton is also deshielded and its signal is split into a triplet by the two adjacent methylene protons.

Aromatic Protons: The four protons on the fluorophenyl ring will appear in the aromatic region of the spectrum. Due to the fluorine substituent, they will exhibit a complex multiplet pattern resulting from both proton-proton and proton-fluorine couplings.

Methylene Protons: The two protons of the glycine methylene group are adjacent to the amide nitrogen. Their signal will be split into a doublet by the single amide proton.

This detailed analysis of the ¹H NMR spectrum allows for the unambiguous confirmation of the structure of this compound.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These techniques are complementary and provide a comprehensive profile of the molecule's covalent bonds.

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the carboxylic acid, the secondary amide, and the ortho-substituted fluorophenyl group. Analysis of related molecules like N-benzoylglycine (hippuric acid) and various amino acids provides a strong basis for assigning these spectral features. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorptions from the polar C=O, O-H, and N-H bonds.

O-H Stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

N-H Stretch: A moderate, sharp peak should appear around 3300-3400 cm⁻¹, corresponding to the N-H bond of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ group are expected just below 3000 cm⁻¹.

C=O Stretches: Two distinct and strong carbonyl absorptions are anticipated. The carboxylic acid C=O stretch is typically found around 1700-1730 cm⁻¹, while the amide I band (resulting primarily from C=O stretching) appears at a lower frequency, usually between 1640-1680 cm⁻¹.

Amide II Band: A strong band between 1510-1570 cm⁻¹, arising from a combination of N-H bending and C-N stretching, is a hallmark of secondary amides.

C-F Stretch: A strong, characteristic absorption for the C-F bond on an aromatic ring is expected in the 1200-1280 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly effective for detecting symmetric vibrations and non-polar bonds, making it a valuable complement to IR. nih.gov The aromatic ring vibrations are typically strong in the Raman spectrum.

Aromatic Ring Modes: Strong signals are expected in the 1580-1620 cm⁻¹ and 990-1010 cm⁻¹ regions, corresponding to C=C stretching and ring breathing modes, respectively.

C=O Stretches: The amide and carboxylic acid carbonyl stretches are also visible in the Raman spectrum, though often weaker than in the IR.

C-H and N-H Stretches: These vibrations are also observable but are generally weaker than in the IR spectrum.

The combination of IR and Raman data provides a robust method for confirming the molecular structure and identifying the compound.

Table 2: Principal Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique (Expected Intensity) |

| O-H stretch | Carboxylic Acid | 2500 - 3300 | IR (Broad, Strong) |

| N-H stretch | Secondary Amide | 3300 - 3400 | IR (Medium-Strong) |

| C-H stretch | Aromatic | 3000 - 3100 | IR (Medium), Raman (Strong) |

| C-H stretch | Aliphatic (CH₂) | 2850 - 2960 | IR (Medium), Raman (Medium) |

| C=O stretch | Carboxylic Acid | 1700 - 1730 | IR (Strong), Raman (Medium) |

| Amide I (C=O stretch) | Secondary Amide | 1640 - 1680 | IR (Strong), Raman (Medium) |

| Amide II (N-H bend) | Secondary Amide | 1510 - 1570 | IR (Strong), Raman (Weak) |

| C-F stretch | Aryl-Fluoride | 1200 - 1280 | IR (Strong) |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. For (2-Fluoro-benzoylamino)-acetic acid, DFT calculations provide valuable insights into its behavior at the molecular level.

| Parameter | Description | Typical Computational Method |

| Geometry Optimization | Determination of the lowest energy, most stable 3D structure. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Bond Lengths & Angles | Precise distances and angles between atoms in the optimized structure. | DFT Calculations |

| Dihedral Angles | Torsional angles that define the conformation of the molecule. | DFT Calculations |

| Dipole Moment | A measure of the net molecular polarity. | DFT Calculations |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. slideshare.netnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the benzoyl group and the carboxylic acid moiety, while the LUMO may be distributed over the aromatic ring. researchgate.net The analysis of the spatial distribution of these orbitals helps in identifying the sites susceptible to electrophilic and nucleophilic attack. mdpi.com This information is invaluable for predicting how the molecule will interact with other chemical species. numberanalytics.com

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability; site for electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability; site for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of molecular stability and reactivity. A smaller gap signifies higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.delibretexts.org It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map is color-coded to represent different electrostatic potential values. Typically, red and yellow regions indicate negative potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. researchgate.net Conversely, blue regions represent positive potential, indicating areas with lower electron density that are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl group and the carbonyl group, as well as the fluorine atom, making these sites attractive for electrophiles. The hydrogen atoms, particularly the one on the carboxylic acid, would exhibit a positive potential, making them susceptible to nucleophilic attack. uni-muenchen.de The MEP map provides a comprehensive picture of the molecule's charge landscape, complementing the insights gained from FMO analysis and aiding in the understanding of intermolecular interactions. libretexts.orgscispace.com

| Color | Electrostatic Potential | Reactivity |

| Red/Yellow | Negative | Prone to electrophilic attack. |

| Blue | Positive | Prone to nucleophilic attack. |

| Green | Neutral | Less reactive site. |

Intermolecular hydrogen bonds are critical in the solid state and in solution, governing how molecules of this compound interact with each other and with solvent molecules. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of dimers or extended networks in the crystalline state. The amide group also participates in hydrogen bonding. The fluorine atom can act as a weak hydrogen bond acceptor. Understanding these interactions is essential for predicting the physical properties of the compound, such as its melting point and solubility. Computational methods can be used to model these interactions and quantify their strength. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. youtube.com These models are widely used in drug discovery and development to predict the activity of new compounds and to optimize lead structures.

The development of QSAR models for amino acid derivatives like this compound involves several steps. nih.gov First, a dataset of compounds with known biological activities is compiled. youtube.com Then, molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. youtube.com

2D QSAR models use descriptors derived from the two-dimensional structure of the molecules, such as molecular weight, logP (a measure of lipophilicity), and topological indices. youtube.com These models are computationally less intensive and are useful for initial screening of large compound libraries. rsc.orgnih.gov

3D QSAR models, on the other hand, utilize descriptors that depend on the three-dimensional conformation of the molecules. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. nih.govrsc.org These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. nih.gov 3D QSAR models often provide more detailed insights into the structure-activity relationships and can guide the design of more potent analogs. nih.gov

For amino acid derivatives, QSAR models can be developed to predict various activities, such as enzyme inhibition or receptor binding affinity. The models are validated using statistical methods to ensure their predictive power. nih.govrsc.org The insights gained from these models can help in understanding the key structural features required for the desired biological activity.

| QSAR Model Type | Descriptors Used | Key Features |

| 2D QSAR | 2D structural information (e.g., molecular weight, logP, connectivity indices). youtube.com | Computationally efficient, suitable for large-scale screening. rsc.orgnih.gov |

| 3D QSAR | 3D conformational information (e.g., steric and electrostatic fields). nih.gov | Provides detailed structural insights, useful for lead optimization. nih.govrsc.org |

Application of Statistical Methods (e.g., Partial Least Squares, Multiple Linear Regression, k-Nearest Neighbor, Artificial Neural Networks)

Quantitative Structure-Activity Relationship (QSAR) studies utilize statistical methods to correlate the chemical structure of compounds with their biological activity. unipd.it These models are essential for predicting the activity of new molecules and optimizing lead compounds. For series of compounds related to this compound, such as benzoylamino benzoic acid derivatives, statistical techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are employed to develop predictive QSAR models. dergipark.org.tr

Multiple Linear Regression (MLR) is a method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (physicochemical descriptors). annamalaiuniversity.ac.in The goal is to find an equation that best describes this relationship, which can then be used to predict the activity of compounds that have not yet been synthesized or tested. unipd.it

Partial Least Squares (PLS) is another regression method that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. dergipark.org.trslideshare.net PLS reduces the descriptor variables to a smaller set of orthogonal components and then performs regression on these components. This approach helps to build more robust models that are less prone to overfitting. dergipark.org.tr

Other methods like k-Nearest Neighbor (k-NN), which classifies a compound based on the properties of its closest neighbors in the descriptor space, and Artificial Neural Networks (ANNs), which use interconnected nodes to model complex non-linear relationships, also represent advanced tools in the QSAR modeler's arsenal.

Table 1: Overview of Statistical Methods in QSAR

| Statistical Method | Principle | Application in Studying this compound Derivatives |

|---|---|---|

| Multiple Linear Regression (MLR) | Generates a linear equation to correlate biological activity with a small number of physicochemical descriptors. annamalaiuniversity.ac.in | To create simple, interpretable models predicting activity based on key structural features. dergipark.org.tr |

| Partial Least Squares (PLS) | A regression technique that handles numerous, correlated descriptors by creating latent variables. slideshare.net | To develop robust predictive models when many molecular properties are considered simultaneously. dergipark.org.tr |

| k-Nearest Neighbor (k-NN) | Classifies or predicts the activity of a compound based on the average activity of its 'k' most similar compounds. | For activity prediction based on structural similarity to known active and inactive compounds. |

| Artificial Neural Networks (ANN) | A machine learning approach that models complex, non-linear relationships between descriptors and activity using interconnected nodes. | To capture intricate structure-activity relationships that cannot be modeled by linear methods. |

Descriptor Analysis for Physicochemical Feature Correlation with Activity

The foundation of any QSAR model is the selection of molecular descriptors—numerical values that quantify the physicochemical properties of a molecule. unipd.it For this compound and its analogs, these descriptors can be categorized into several groups, including electronic, steric, and hydrophobic properties. The analysis of these descriptors helps to understand which molecular features are critical for biological activity.

In studies of related benzoylamino benzoic acid derivatives, 3D-QSAR models have highlighted the importance of specific fields:

Electrostatic Descriptors: These describe the distribution of charge in the molecule. The presence of the electronegative fluorine atom and the carbonyl and carboxyl groups in this compound significantly influences its electrostatic potential, which is crucial for interactions with polar residues in a protein's active site.

Steric Descriptors: These relate to the size and shape of the molecule. Steric fields can indicate regions where bulky substituents might enhance or diminish activity by improving the fit within a binding pocket or causing steric clashes. dergipark.org.tr

Hydrophobic Descriptors: These quantify the water-fearing character of different parts of the molecule. The benzoyl group contributes a significant hydrophobic character, which can be important for binding to non-polar pockets in a target protein. dergipark.org.tr

By generating a mathematical equation, descriptor analysis provides a quantitative correlation between these structural features and the biological activity of the compounds under investigation. dergipark.org.tr

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular skeleton. |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide a dynamic, three-dimensional view of how a ligand like this compound might interact with a protein target at the atomic level. youtube.com

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex. nih.gov This method involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them to identify the most favorable binding mode. researchgate.net For a molecule like this compound, docking studies can predict how the fluoro-benzoyl group, the amide linker, and the acetic acid moiety position themselves to maximize favorable interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. acs.org

Following docking, Molecular Dynamics (MD) simulations can be used to refine the binding pose and assess the stability of the ligand-protein complex over time. youtube.com MD simulations model the physical movements of atoms and molecules, providing insights into the dynamic nature of the interaction and the stability of the predicted binding mode. youtube.com

A primary outcome of docking and MD simulations is the identification of specific amino acid residues within the protein's binding site that are crucial for ligand recognition and binding. mdpi.com These key residues form the foundation of the protein-ligand interaction. For instance, studies on similar fluorinated ligands have shown that:

The amide group (a common feature in this compound) can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O), forming critical hydrogen bonds with polar or charged amino acid side chains like glutamine, aspartate, or serine. acs.org

The aromatic phenyl ring can engage in hydrophobic interactions with non-polar residues such as valine, leucine, and isoleucine, as well as π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

The terminal carboxylate group is often involved in forming strong salt bridges with positively charged residues like lysine (B10760008) or arginine. nih.gov

Table 3: Illustrative Example of Predicted Interactions for a Benzoylamino-acetic Acid Derivative

| Ligand Functional Group | Potential Interacting Amino Acid | Type of Interaction |

|---|---|---|

| Phenyl Ring | Phenylalanine, Leucine, Valine | π-π Stacking, Hydrophobic |

| Amide Carbonyl (C=O) | Gln, Asn, Ser | Hydrogen Bond (Acceptor) |

| Amide N-H | Asp, Glu (backbone/sidechain) | Hydrogen Bond (Donor) |

| Carboxylate (-COO⁻) | Lysine, Arginine | Salt Bridge, Hydrogen Bond |

Protein-ligand binding is not a rigid lock-and-key process. Both the protein and the ligand can undergo conformational changes to achieve an optimal fit, a concept known as "induced fit". nih.gov MD simulations are particularly adept at capturing these dynamic changes. elifesciences.org Upon binding of a ligand like this compound, a flexible loop region near the active site might close over the ligand, sequestering it from the solvent and forming additional stabilizing contacts. nih.govnih.gov Similarly, the ligand itself, which is flexible around its rotatable bonds, will adopt a specific low-energy conformation to fit snugly within the binding pocket. elifesciences.org

Elucidation of Fluorine's Role in Protein-Ligand Interactions

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry, and computational methods are essential for understanding its often complex and subtle effects on protein-ligand binding. nih.govacs.org The fluorine atom in this compound, positioned on the benzoyl ring, can play several roles. tandfonline.com

Modulation of Electronic Properties: As the most electronegative element, fluorine powerfully withdraws electron density from the aromatic ring. tandfonline.com This alters the molecule's electrostatic potential and can influence interactions with the protein.

Hydrogen Bond Acceptor: While considered a weak hydrogen bond acceptor, the fluorine atom can form favorable contacts with hydrogen bond donors in the protein, such as backbone amide protons. nih.govacs.org

Orthogonal Multipolar Interactions: The C-F bond can engage in favorable orthogonal interactions with the backbone amide groups of a protein, contributing to binding affinity. acs.org

Hydrophobic Interactions: A fluorinated aromatic ring can sometimes form stronger hydrophobic interactions than its non-fluorinated counterpart.

Water Network Disruption: Fluorine substituents can modulate the network of water molecules at the protein-ligand interface. nih.govacs.org The displacement of these water molecules upon ligand binding can have significant and sometimes unpredictable effects on the thermodynamics (enthalpy and entropy) of binding. nih.gov

Computational studies allow for a detailed dissection of these effects, helping to rationalize why fluorination can lead to enhanced binding affinity and selectivity. nih.govacs.org The rational design of fluorinated ligands is challenging, and molecular simulations provide crucial support in predicting the consequences of introducing this unique element. nih.gov

An in-depth examination of the computational chemistry and molecular modeling of this compound reveals critical insights into its interaction with biological systems. Advanced modeling techniques have elucidated the nuanced roles of its fluorine substituent in molecular recognition, binding affinity, and complex stability.

2

Computational studies are pivotal in understanding the structure-activity relationships of fluorinated ligands like this compound. These methods provide a molecular-level understanding that is often unattainable through experimental techniques alone.

1 Analysis of Fluorine Bonding and Other Non-Covalent Interactions

The fluorine atom in the ortho position of the benzoyl group of this compound is a key determinant of its interaction profile. Its high electronegativity and the polarity of the C-F bond facilitate a range of non-covalent interactions that can significantly influence binding to a biological target.

Computational analyses, including quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) plots, are employed to characterize these interactions. Key non-covalent interactions involving the fluorine atom include:

Hydrogen Bonds: While the organic fluorine is a weak hydrogen bond acceptor, it can form C-F···H-N and C-F···H-O interactions with amino acid residues in a protein's active site. nih.gov

Multipolar Interactions: The polarized C-F bond can engage in favorable electrostatic interactions with other polar groups, such as carbonyls (C-F···C=O) or other polarized atoms within the binding pocket. nih.gov

Repulsive Interactions: In some orientations, the fluorine atom can also lead to repulsive forces, which can be crucial for determining the precise positioning of the ligand. nih.gov

These interactions are often subtle and highly dependent on the local environment. The interplay of these forces dictates the preferred conformation of the ligand within the binding site.

Table 1: Calculated Non-Covalent Interaction Energies for the Fluorine Atom of this compound with Hypothetical Active Site Residues

| Interacting Residue | Interaction Type | Calculated Energy (kcal/mol) |

| Arginine | C-F···H-N | -1.2 |

| Asparagine | C-F···H-N | -0.9 |

| Glutamine | C-F···C=O | -0.8 |

| Leucine | C-F···H-C | +0.5 (Repulsive) |

Note: Data is hypothetical and for illustrative purposes.

2 Modulation of Molecular Recognition and Affinity by Fluorination

The introduction of a fluorine atom can dramatically alter the molecular recognition properties and binding affinity of a ligand. In the case of this compound, fluorination at the ortho position can influence binding in several ways:

Conformational Control: The fluorine atom can induce a specific conformation of the molecule through steric and electronic effects, pre-organizing the ligand for a more favorable binding pose.

Altered pKa: Fluorine's electron-withdrawing nature can lower the pKa of the carboxylic acid group, potentially enhancing interactions with positively charged residues in the active site.

Table 2: Comparative Binding Affinities and Thermodynamic Parameters for Benzoylamino-acetic acid and its Fluorinated Analog

| Compound | Binding Affinity (ΔG°) (kcal/mol) | Enthalpic Contribution (ΔH°) (kcal/mol) | Entropic Contribution (-TΔS°) (kcal/mol) |

| Benzoylamino-acetic acid | -8.5 | -5.0 | -3.5 |

| This compound | -8.7 | -6.5 | -2.2 |

Note: Data is hypothetical and for illustrative purposes, based on trends observed in similar systems.

3 Influence on Protein-Water Networks and Entropic Contributions to Binding

The role of water molecules in the binding process is a critical aspect explored through computational modeling. The binding of a ligand to a protein is not a simple lock-and-key interaction but a complex process involving the reorganization of water molecules in the active site and around the ligand. harvard.edunih.gov

For this compound, the fluorine atom can influence the structure and thermodynamics of the surrounding water network. harvard.edunih.gov This can manifest in:

Displacement of "unhappy" water: Water molecules in a hydrophobic pocket are entropically unfavorable. The fluorine atom can displace these water molecules, leading to a significant entropic gain and a more favorable binding free energy.

Formation of new hydrogen-bonding networks: The fluorine atom can participate in or alter the hydrogen-bonding network of water molecules within the active site, which can have both enthalpic and entropic consequences.

3 Molecular Dynamics Simulations for Complex Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability and the flexibility of the ligand in the binding pocket over time. For a complex of a protein with this compound, MD simulations can:

Assess Binding Pose Stability: By simulating the complex over nanoseconds or longer, the stability of the predicted binding pose can be evaluated. The root-mean-square deviation (RMSD) of the ligand's atoms is often monitored to assess its stability.

Characterize Intermolecular Interactions: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds and non-covalent contacts, between the ligand and the protein.

Reveal Conformational Changes: These simulations can show how the protein and ligand adapt to each other upon binding, revealing any induced-fit mechanisms.

The results of MD simulations are crucial for validating docking predictions and for understanding the dynamic nature of the molecular recognition process. nih.gov

In-Depth Scientific Article on this compound Unattainable Due to Lack of Publicly Available Research

A comprehensive and scientifically detailed article focusing solely on the enzymatic and biochemical interactions of the chemical compound this compound, with the chemical formula C₉H₈FNO₃ and CAS number 363-34-8, cannot be generated at this time. Extensive searches of publicly available scientific literature and biochemical databases have revealed a significant lack of specific research data on this particular molecule's interactions with enzymes.

While the requested outline sought in-depth information on topics such as mechanism-based enzyme inhibition, the role of the compound's fluorine atom in inhibitor potency, and its substrate specificity, no studies detailing these aspects for this compound could be located. The existing information is largely limited to its identification, basic chemical properties, and commercial availability. There is no published research on its mechanism of action, potential as a mechanism-based inhibitor, or its specific interactions within an enzyme's active site.

Therefore, constructing an article that adheres to the requested scientific rigor and specific structural outline is not feasible without resorting to speculation, which would compromise the integrity and accuracy of the information provided. The scientific community has not, to date, published the detailed enzymatic and biochemical studies that would be necessary to create the specified content.

Further research into the biochemical activities of this compound would be required before a detailed article on its enzymatic interactions could be written.

Enzymatic Interactions and Biochemical Mechanisms

Enzyme Substrate Specificity and Catalytic Mechanisms

Impact of Fluorine Substitution on Enzymatic Processing and Metabolism

The introduction of a fluorine atom onto the benzoyl ring of an N-acyl amino acid like (2-Fluoro-benzoylamino)-acetic acid can profoundly influence its interaction with enzymes and its subsequent metabolic pathway. Fluorine is the most electronegative element, and its substitution for hydrogen can alter a molecule's size, lipophilicity, pKa, and metabolic stability. nih.govbeilstein-journals.org

The parent compound of this compound is hippuric acid (N-benzoylglycine), which is synthesized in the liver and kidneys from benzoic acid and glycine (B1666218). wikipedia.org Its metabolism involves hydrolysis back to these components. The enzymatic hydrolysis of the amide bond in N-acyl amino acids is a critical step in their processing. nih.govcapes.gov.brnih.gov The presence of a fluorine atom, particularly in the ortho position on the benzoyl ring, is expected to modify this process significantly.

Key Effects of Fluorine Substitution:

Electronic Effects: The strong electron-withdrawing nature of fluorine decreases the basicity of nearby functional groups and can make protic groups more acidic. nih.gov This can alter the charge distribution across the molecule, affecting how it fits into an enzyme's active site.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond often blocks metabolic oxidation at that site, a strategy frequently used in drug design to increase a compound's half-life. nih.gov For this compound, the ortho-fluoro substituent would likely prevent hydroxylation of the aromatic ring at the 2-position, a common metabolic transformation for aromatic compounds. This could redirect metabolism to other positions on the ring or slow it down considerably.

The hydrolysis of hippuric acid analogues can be performed by various enzymes, including acylases and hydrolases. The specificity and rate of these enzymes are sensitive to the structure of the acyl group. Research on analogues of hippuric acid has shown that substitutions on the phenyl ring can turn the molecule from a substrate into an inhibitor of certain enzymes, such as peptidylglycine α-hydroxylating monooxygenase (PHM). nih.gov It is plausible that this compound could act as an inhibitor or a poor substrate for enzymes that typically process hippuric acid or other N-benzoyl amino acids. nih.gov

| Biochemical Property | Effect of Ortho-Fluorine Substitution | Potential Consequence |

|---|---|---|

| Amide Bond Stability | Increased stability due to electron-withdrawing effects of fluorine. | Slower rate of enzymatic hydrolysis by acylases/amidases. |

| Aromatic Ring Metabolism | Blocks hydroxylation at the C2 (ortho) position. | Increased metabolic stability; may shunt metabolism to other sites or decrease overall clearance. nih.gov |

| Enzyme Active Site Binding | Altered electrostatic potential and shape. | Could act as a competitive inhibitor or a poor substrate for enzymes that metabolize hippuric acid. nih.gov |

| Lipophilicity | Generally increases. | Enhanced membrane permeability and potential for increased interaction with hydrophobic protein domains. nih.gov |

| Acidity (pKa) | Lowers the pKa of the carboxylic acid group. | Alters ionization state at physiological pH, potentially affecting transport and receptor interaction. nih.gov |

Role in Biochemical Pathways

Impact of Amino Acid Derivatives on Cellular Metabolic Flux

Metabolic flux analysis is a powerful methodology used to quantify the rates of reactions throughout a metabolic network, providing a snapshot of cellular physiology. numberanalytics.comnih.govnih.gov The introduction of a synthetic amino acid derivative, such as this compound, into a biological system has the potential to significantly alter metabolic fluxes, although no specific studies have been published for this compound.

The impact of such a derivative can be conceptualized through several mechanisms:

Competition for Transporters: Amino acid derivatives often utilize the same transport systems as their natural counterparts to enter cells. This compound, as a derivative of glycine, might compete with glycine and other amino acids for cellular uptake, thereby limiting the intracellular pool of these essential building blocks and altering fluxes in pathways that depend on them. uclouvain.be

Enzyme Inhibition: If the derivative or its metabolites act as inhibitors of key metabolic enzymes, they can create bottlenecks in central pathways like glycolysis, the tricarboxylic acid (TCA) cycle, or amino acid metabolism. researchgate.net For instance, hippuric acid itself has been shown to affect pathways like the TCA cycle. researchgate.net A fluorinated analogue could have more potent or different effects.

Metabolic Misincorporation or Diversion: The compound could be mistakenly used by enzymes in major pathways. For example, the glycine portion could be recognized by enzymes involved in glycine metabolism. The benzoyl moiety, if cleaved, would release 2-fluorobenzoic acid. The metabolism of this fluorinated acid could consume cellular resources (e.g., ATP, cofactors) and produce unusual metabolites that interfere with normal cellular processes. The metabolism of N-acyl amino acids can generate various bioactive lipids and other molecules that play roles in cell signaling and energy homeostasis. nih.govnih.gov

| Metabolic Pathway | Potential Mechanism of Perturbation | Hypothesized Impact on Flux |

|---|---|---|